4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring using brominating agents such as N-bromosuccinimide (NBS).
Thioamide Formation: Conversion of the carbonyl group to a thioamide using reagents like Lawesson’s reagent.
Amide Coupling: The final step involves coupling the quinazolinone derivative with N-[3-(pyrrolidin-1-yl)propyl]benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The bromine and thioamide groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
N-[3-(pyrrolidin-1-yl)propyl]benzamide derivatives: These compounds have similar side chains and may exhibit comparable pharmacological properties.
Uniqueness
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is unique due to the combination of the quinazolinone core with the bromine and thioamide groups, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C23H25BrN4O2S |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C23H25BrN4O2S/c24-18-8-9-20-19(14-18)22(30)28(23(31)26-20)15-16-4-6-17(7-5-16)21(29)25-10-3-13-27-11-1-2-12-27/h4-9,14H,1-3,10-13,15H2,(H,25,29)(H,26,31) |
InChI Key |
RYSRWADAWZFAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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